molecular formula C9H12O3 B160597 2,6-Bis(hydroxymethyl)-p-cresol CAS No. 91-04-3

2,6-Bis(hydroxymethyl)-p-cresol

Cat. No.: B160597
CAS No.: 91-04-3
M. Wt: 168.19 g/mol
InChI Key: KUMMBDBTERQYCG-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)-p-cresol is an organic compound with the molecular formula C9H12O3 It is a derivative of phenol, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxymethyl)-p-cresol typically involves the reaction of 4-methylphenol (also known as p-cresol) with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde reacts with the phenolic compound to introduce hydroxymethyl groups at the ortho positions relative to the hydroxyl group.

    Hydroxymethylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)-p-cresol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Room temperature or slightly elevated temperatures

  • Substitution

      Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

      Conditions: Varies depending on the specific substitution reaction

Major Products Formed

    Oxidation: Formation of 2,6-bis(carboxymethyl)-4-methylphenol

    Reduction: Formation of 2,6-bis(hydroxymethyl)-4-methylcyclohexanol

    Substitution: Formation of halogenated or nitrated derivatives of this compound

Scientific Research Applications

Synthesis of Complex Organic Molecules

2,6-Bis(hydroxymethyl)-p-cresol serves as an essential building block for synthesizing more complex organic molecules. It can undergo hydroxymethylation reactions where formaldehyde reacts with phenolic compounds, leading to the introduction of hydroxymethyl groups at ortho positions relative to the hydroxyl group .

Table 1: Synthesis Reactions Involving this compound

Reaction TypeReagentsConditions
HydroxymethylationFormaldehydeBasic conditions
OxidationKMnO₄, CrO₃Acidic or basic medium
ReductionNaBH₄, LiAlH₄Room temperature

Biological Applications

The compound has been investigated for its potential antimicrobial properties , which opens avenues for drug development and medicinal chemistry. Its phenolic structure is known to exhibit biological activity, making it a candidate for further pharmacological studies .

Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial efficacy against common pathogens. This property is attributed to the hydroxymethyl groups that enhance interaction with microbial cell walls.

Industrial Applications

In industrial settings, this compound is utilized as a cross-linking agent in the production of polymers and resins. Its ability to form stable networks enhances the mechanical properties of polymeric materials .

Table 2: Industrial Uses of this compound

IndustryApplication
Polymer ScienceCross-linking agent in resin formulations
CoatingsEnhances durability and chemical resistance
AdhesivesImproves adhesion properties

Advanced Research Insights

Recent studies have explored the use of this compound in synthesizing high-nuclearity metal clusters. The compound acts as a bridging ligand in binuclear oxovanadium(V) complexes, facilitating unique transformations when exposed to light and oxygen .

Case Study: Metal Complex Formation
A study demonstrated that when this compound was used as a ligand in vanadium complexes, it led to the formation of oligomeric structures under specific conditions. This highlights its potential in coordination chemistry and material design.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)-p-cresol is primarily related to its phenolic structure. The hydroxyl groups can form hydrogen bonds with various biological molecules, potentially disrupting their normal function. Additionally, the compound can undergo redox reactions, which may contribute to its antimicrobial properties by generating reactive oxygen species that damage microbial cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(hydroxymethyl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.

    4-Methyl-2,6-bis(hydroxymethyl)phenol: A halogenated derivative with similar properties.

    2,6-Dimethylphenol: Lacks the hydroxymethyl groups but has similar reactivity due to the methyl groups.

Uniqueness

2,6-Bis(hydroxymethyl)-p-cresol is unique due to the presence of both hydroxymethyl and methyl groups on the phenol ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2,6-Bis(hydroxymethyl)-p-cresol (BHMC) is a phenolic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medical and industrial fields, supported by data tables and case studies.

  • Chemical Formula : C9_9H12_{12}O3_3
  • Molecular Weight : 168.19 g/mol
  • Appearance : White to yellow crystalline powder
  • Melting Point : 126-129 °C
  • Solubility : Soluble in water and organic solvents

Antioxidant Activity

BHMC exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby mitigating oxidative damage in various biological systems.

StudyConcentrationEffect Observed
50 µM80% reduction in DPPH radical activity
100 µMEnhanced cellular viability in oxidative stress models

Antimicrobial Properties

Research indicates that BHMC possesses antimicrobial activity against a range of pathogens. Its efficacy varies with concentration and the type of microorganism.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Cytotoxicity and Cancer Research

BHMC has been investigated for its cytotoxic effects on cancer cell lines. Notably, it has shown selective toxicity towards certain cancer cells while sparing normal cells.

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MCF7 (breast cancer)

In a study involving HCT116 cells, BHMC demonstrated an IC50_{50} value of approximately 25 µM, indicating significant cytotoxicity at this concentration while exhibiting minimal effects on normal fibroblasts.

The biological activity of BHMC can be attributed to several mechanisms:

  • Free Radical Scavenging : BHMC's hydroxymethyl groups enhance its ability to donate electrons, neutralizing free radicals.
  • Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways, contributing to its antioxidant effects.
  • DNA Interaction : Preliminary studies suggest that BHMC may bind to DNA, potentially affecting gene expression related to cell growth and apoptosis.

Case Study 1: Antioxidant Efficacy in Cell Cultures

A study conducted on human dermal fibroblasts treated with BHMC showed a marked increase in cellular antioxidant enzyme levels (SOD and catalase) after exposure to oxidative stress conditions. This suggests a protective role against UV-induced damage.

Case Study 2: Antimicrobial Activity Against Biofilms

Research highlighted BHMC's effectiveness against biofilms formed by Staphylococcus aureus. At sub-MIC concentrations, it disrupted biofilm integrity and reduced bacterial viability by over 50%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Bis(hydroxymethyl)-p-cresol, and how are reaction products characterized?

Methodological Answer: The compound is synthesized via:

  • Condensation of p-cresol with formaldehyde under acidic/basic conditions, forming hydroxymethyl groups via electrophilic substitution .
  • Duplication method , using this compound itself as a precursor for oligomerization . Characterization involves paper chromatography to separate intermediates and NMR spectroscopy to confirm structure. Silylation (e.g., TBDMSCl protection) aids in verifying hydroxyl reactivity .

Q. How is this compound utilized in coordination chemistry?

Methodological Answer: It acts as a bridging ligand in binuclear oxovanadium(V) complexes (e.g., [V(V)₂O₂(L)₂]). Upon exposure to white light and aerial oxygen , a single-crystal-to-single-crystal transformation occurs, forming oligomeric vanadium(IV) structures. This is validated by X-ray crystallography and UV-Vis spectroscopy .

Q. What analytical techniques are recommended for structural confirmation of this compound derivatives?

Methodological Answer:

  • Paper chromatography for intermediate separation .
  • Gel permeation chromatography (GPC) to assess polymerization efficiency (e.g., Mn and polydispersity) .
  • Mass spectrometry (GC-MS/HPLC) for metabolite identification in degradation studies .

Advanced Research Questions

Q. How does photochemical reactivity influence the coordination behavior of this compound?

Methodological Answer: Light exposure induces oxidative cleavage of hydroxymethyl groups in vanadium complexes, forming aldehyde derivatives (e.g., 3-hydroxymethyl-5-methylsalicylaldehyde). Key steps include:

  • Photoexcitation of the metal center, triggering electron transfer.
  • Oxygen-mediated oxidation , monitored via time-resolved spectroscopy . Applications include light-responsive materials for catalysis or sensors.

Q. What factors govern the polymerization efficiency of this compound-based monomers?

Methodological Answer: Polymerization with adipoyl chloride is influenced by:

  • Protecting group strategy : TBDMSCl enhances monomer solubility and reactivity .
  • Reaction stoichiometry : A 1:1 molar ratio of diol to diacid chloride optimizes polyester formation.
  • GPC analysis : Higher degrees of polymerization (Mn ~15,000 Da) are achieved compared to alternative methods .

Q. Can this compound-derived polymers exhibit stimuli-responsive degradation?

Methodological Answer: Yes. Copolymers incorporating this monomer degrade under biologically relevant H₂O₂ concentrations (50–100 µM), releasing encapsulated cargo. Methodology includes:

  • Protection-deprotection synthesis to introduce boronic ester linkages.
  • Dynamic light scattering (DLS) to monitor nanoparticle size changes during degradation .

Properties

IUPAC Name

2,6-bis(hydroxymethyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMBDBTERQYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CO)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059017
Record name 1,3-Benzenedimethanol, 2-hydroxy-5-methyl-
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Molecular Weight

168.19 g/mol
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CAS No.

91-04-3
Record name 2,6-Bis(hydroxymethyl)-p-cresol
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Record name 2,6-Dimethylol-p-cresol
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Record name 2,6-Bis(hydroxymethyl)-p-cresol
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Record name 3,5-bis(hydroxymethyl)-p-cresol
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Synthesis routes and methods I

Procedure details

108 g of o-cresol, 215 g of 38 wt% formalin, 50 g of sodium hydroxide, and 200 g of water were reacted for 96 hours at 25° C., and the reaction mixture was then neutralized with acetic acid, to obtain 126 g of 2,6-bis(hydroxymethyl)-4-methylphenol. (Yield: 75 mol%) The obtained 2,6-bis(hydroxymethyl)-4-methylphenol was reacted in 250 ml of methanol in the presence of 0.375 wt% of platinum-alumina catalyst and hydrogen for 4 hours at 180° C. at 179 kg/cm2 -G, and 15 g of 2,4,6-trimethylphenol was obtained. (Yield: 45 mol%) The yield on the basis of the raw material was 34 mol%.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The diacetate of 2,6-dimethylol-p-cresol (DMPC) was prepared by reacting 3.4 g of the dimethylol cresol with 4.8 g of acetic anhydride in the presence of 7.8 g of tetrahydrofuran.
Name
dimethylol cresol
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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